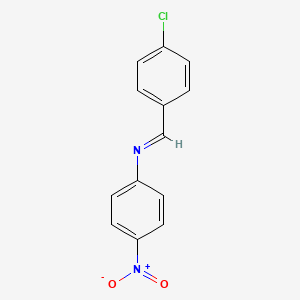
p-Chlorobenzylidene-(4-nitrophenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chlorobenzylidene-(4-nitrophenyl)-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorobenzylidene-(4-nitrophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
p-Chlorobenzaldehyde+4-NitroanilineHCl, refluxthis compound+H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
p-Chlorobenzylidene-(4-nitrophenyl)-amine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-carbon double bond, leading to the formation of oxides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions in a polar solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
- p-Chlorobenzylidene-(4-aminophenyl)-amine.
Oxidation: Various oxides depending on the specific conditions and reagents used.
Scientific Research Applications
p-Chlorobenzylidene-(4-nitrophenyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and as a model compound for understanding the behavior of Schiff bases in biological systems.
Mechanism of Action
The mechanism of action of p-Chlorobenzylidene-(4-nitrophenyl)-amine involves its interaction with nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The carbon-nitrogen double bond can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- p-Chlorobenzylidene-(4-aminophenyl)-amine
- p-Chlorobenzylidene-(4-methylphenyl)-amine
- p-Chlorobenzylidene-(4-hydroxyphenyl)-amine
Uniqueness
p-Chlorobenzylidene-(4-nitrophenyl)-amine is unique due to the presence of both a nitro group and a Schiff base structureThe nitro group enhances the compound’s electrophilic nature, making it more reactive towards nucleophiles compared to similar compounds without the nitro group .
Properties
CAS No. |
5340-14-7 |
|---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H |
InChI Key |
SAQJFGNBQLBYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


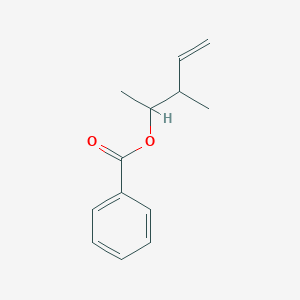
![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
![6-(1-Benzofuran-2-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280528.png)
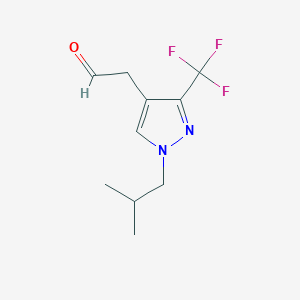
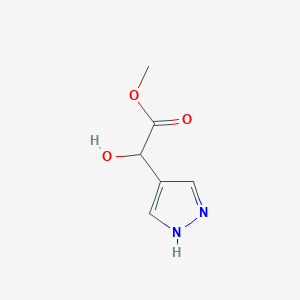
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
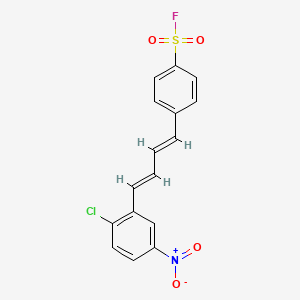
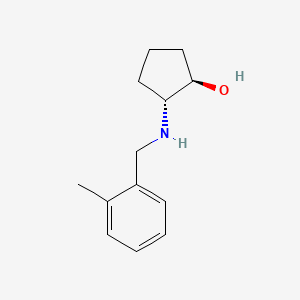
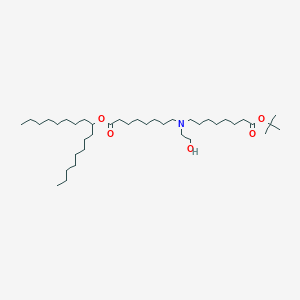
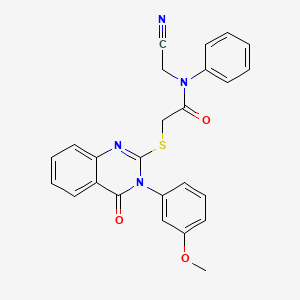
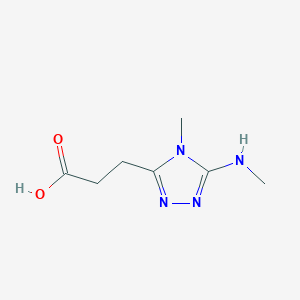
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
![cis-1,6-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15280616.png)
